N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-ethoxybenzamide
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Overview
Description
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-ethoxybenzamide is a complex organic compound that features a benzamide core with various functional groups attached
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-ethoxybenzamide typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the 4-methylphenyl group: This step may involve Friedel-Crafts alkylation or other suitable methods to introduce the aromatic ring.
Formation of the ethoxybenzamide moiety: This can be done through amidation reactions where an amine reacts with an ester or acid chloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This may involve the conversion of the ethoxy group to a carboxylic acid or other oxidized forms.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-ethoxybenzamide has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including interactions with enzymes or receptors.
Medicine: Research may explore its potential as a pharmaceutical agent, particularly in areas such as pain management or anti-inflammatory treatments.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-ethoxybenzamide involves its interaction with specific molecular targets. These may include:
Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.
Receptors: It may bind to receptors on cell surfaces, triggering or blocking signaling pathways.
Pathways: The overall effect of the compound depends on the specific pathways it influences, which can vary based on its structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-ethoxybenzamide stands out due to its unique combination of functional groups, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C24H32N2O2 |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-2-ethoxybenzamide |
InChI |
InChI=1S/C24H32N2O2/c1-3-28-23-11-7-6-10-21(23)24(27)25-18-22(20-14-12-19(2)13-15-20)26-16-8-4-5-9-17-26/h6-7,10-15,22H,3-5,8-9,16-18H2,1-2H3,(H,25,27) |
InChI Key |
UGAAWPUMYWHSBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCC(C2=CC=C(C=C2)C)N3CCCCCC3 |
Origin of Product |
United States |
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